molecular formula C37H38BrF3N4O B607779 GSK2193874 CAS No. 1336960-13-4

GSK2193874

Numéro de catalogue: B607779
Numéro CAS: 1336960-13-4
Poids moléculaire: 691.6 g/mol
Clé InChI: UIVOZBSCHXCGPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSK2193874 est un antagoniste puissant et sélectif du canal ionique récepteur potentiel transitoire vanilloïde 4 (TRPV4). Il s'agit d'un composé actif par voie orale qui a montré un potentiel significatif dans diverses applications de recherche scientifique, en particulier dans les domaines de la biologie et de la médecine. Le composé est connu pour sa capacité à inhiber l'afflux de calcium à travers les canaux TRPV4, ce qui en fait un outil précieux pour l'étude des processus biologiques liés au TRPV4 .

Méthodes De Préparation

La synthèse du GSK2193874 implique plusieurs étapes, commençant par la préparation de la structure quinoléine de base. La voie de synthèse comprend généralement les étapes suivantes :

Les méthodes de production industrielle du this compound impliqueraient probablement la mise à l'échelle de ces étapes de synthèse, l'optimisation des conditions réactionnelles et la garantie d'une pureté et d'un rendement élevés du produit final.

Analyse Des Réactions Chimiques

Le GSK2193874 subit plusieurs types de réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des agents bromants, des agents réducteurs et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des intermédiaires dans la synthèse du this compound ou des versions modifiées du composé avec différents groupes fonctionnels.

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets en bloquant sélectivement le canal ionique TRPV4. Cette inhibition empêche l'afflux d'ions calcium à travers le canal, modulant ainsi divers processus cellulaires qui dépendent de la signalisation du calcium. Les cibles moléculaires du this compound comprennent les canaux TRPV4 exprimés dans divers tissus, tels que l'endothélium vasculaire et le système nerveux central .

Les voies impliquées dans le mécanisme d'action du this compound comprennent la suppression de l'afflux de calcium induit par le TRPV4, ce qui affecte à son tour les voies de signalisation en aval liées à la migration cellulaire, la perméabilité vasculaire et l'inflammation .

Applications De Recherche Scientifique

Pharmacological Properties

  • Selectivity : GSK2193874 exhibits high selectivity for TRPV4 over other TRP channels, with IC50 values demonstrating its potency against TRPV4 across different species .
  • Bioavailability : The compound is orally active, making it suitable for systemic applications without the need for invasive administration methods .

Cardiovascular Health

This compound has been shown to have significant effects on cardiovascular function:

  • Vasodilation : In studies involving mouse models, systemic application of this compound resulted in increased tail blood flow, suggesting its role in enhancing vasodilation through TRPV4 inhibition .
  • Cardiac Remodeling : The compound has demonstrated protective effects against cardiac remodeling and dysfunction induced by pressure overload, indicating potential applications in treating heart failure .

Thermoregulation

Research indicates that this compound can influence thermoregulatory responses:

  • Tail Vasodilation : In thermoregulation studies, this compound induced tail vasodilation across varying ambient temperatures, highlighting its role in modulating blood flow and temperature regulation .

Pulmonary Applications

This compound has been explored for its effects on pulmonary function:

  • Pulmonary Edema : The compound has shown promise in models of pulmonary edema associated with heart failure, suggesting it may help improve pulmonary function by inhibiting TRPV4-mediated pathways that contribute to edema formation .

Case Studies and Experimental Findings

StudyObjectiveFindings
Thorneloe et al. (2017)Investigate TRPV4 inhibition effectsThis compound improved pulmonary functions in heart failure models; showed no adverse cardiovascular effects at tested doses .
Systemic Application Study (2022)Assess vasodilatory effectsDemonstrated increased tail blood flow at all temperatures post-administration of this compound; suggested central mechanisms may also be involved .
Cardiac Remodeling Study (2021)Evaluate protective effects on heartInhibited cardiac remodeling and dysfunction; potential therapeutic implications for heart failure management .

Activité Biologique

GSK2193874 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, developed for potential therapeutic applications in various cardiovascular and pulmonary conditions. TRPV4 is a calcium-permeable ion channel that plays crucial roles in cellular responses to mechanical stress, temperature changes, and osmotic pressure. This compound has emerged as a valuable tool for elucidating the biological functions of TRPV4 both in vitro and in vivo.

This compound selectively inhibits TRPV4-mediated calcium influx, which is critical for various physiological processes. The compound demonstrates high potency with IC50 values of approximately 2 nM for rat TRPV4 and 40 nM for human TRPV4 receptors . This selectivity allows researchers to study the specific roles of TRPV4 without significant off-target effects on other ion channels.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable oral bioavailability, with a half-life of approximately 10 hours in rats and 31 hours in dogs . The compound also shows significant plasma-to-brain concentration ratios, suggesting it can cross the blood-brain barrier effectively, which is essential for exploring its central nervous system effects .

In Vivo Studies

In various animal models, this compound has been shown to improve pulmonary function and reduce pulmonary edema associated with heart failure. Notably, systemic application of this compound in mice resulted in increased tail blood flow at elevated temperatures, suggesting its role in thermoregulation may extend beyond vascular effects . This unexpected result indicates potential interactions with central cardiovascular control mechanisms.

Case Study: Heart Failure Models

In studies involving heart failure models, this compound demonstrated significant efficacy in reducing symptoms associated with pulmonary congestion. The compound's ability to inhibit TRPV4-mediated pathways was linked to improved endothelial barrier function and reduced vascular permeability .

Research Findings on Thermoregulation

Recent investigations into the thermoregulatory effects of this compound revealed that the antagonist increased tail blood flow across a range of ambient temperatures. This suggests that TRPV4 may have roles beyond its established vascular functions, potentially influencing central thermoregulatory pathways .

Summary of Biological Activity

Parameter Value
TRPV4 IC50 (rat) 2 nM
TRPV4 IC50 (human) 40 nM
Oral Bioavailability High
Half-life (rat) 10 hours
Half-life (dog) 31 hours
Plasma-to-brain ratio 0.6

Propriétés

IUPAC Name

7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38BrF3N4O/c38-28-12-13-30-32(23-28)42-34(25-8-7-11-27(22-25)37(39,40)41)31(24-44-20-14-29(15-21-44)45-18-5-2-6-19-45)33(30)35(46)43-36(16-17-36)26-9-3-1-4-10-26/h1,3-4,7-13,22-23,29H,2,5-6,14-21,24H2,(H,43,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVOZBSCHXCGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=C(C4=C(C=C(C=C4)Br)N=C3C5=CC(=CC=C5)C(F)(F)F)C(=O)NC6(CC6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38BrF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1336960-13-4
Record name 1336960-13-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the primary target of GSK2193874?

A: this compound is a selective antagonist of the TRPV4 channel, a non-selective cation channel belonging to the transient receptor potential (TRP) superfamily. [, , , , , , , , , , , , ]

Q2: How does this compound interact with TRPV4 channels?

A: While the exact binding site remains unclear, this compound acts as an antagonist, effectively blocking the influx of calcium ions (Ca2+) through the TRPV4 channel. [, , , , , , , ] This blockage inhibits the downstream signaling pathways typically activated by TRPV4. [, , , , , , ]

Q3: What are the downstream effects of TRPV4 inhibition by this compound?

A3: Blocking TRPV4 with this compound leads to a variety of downstream effects, including:

  • Reduced pulmonary edema: this compound prevents and resolves pulmonary edema induced by heart failure in animal models by maintaining endothelial integrity. [, ]
  • Alleviated atrial fibrillation: In rat models, this compound reduces atrial fibrillation susceptibility by reversing abnormal action potential duration, reducing atrial fibroblast activation, and lessening immune cell infiltration. []
  • Attenuated inflammation: this compound reduces inflammation in various models, including acute lung injury induced by lipopolysaccharide [] and stretch-induced inflammation in human annulus fibrosus cells. []
  • Improved cognitive function: In a mouse model of hypertension, this compound, alongside mineralocorticoid receptor antagonist eplerenone, improves cognitive function and reduces microglia density. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C36H38BrF3N4O2 and a molecular weight of 693.6 g/mol.

Q5: Are there studies on the material compatibility, stability, or catalytic properties of this compound?

A5: The provided research focuses primarily on the biological activity and pharmacological properties of this compound. There is limited information regarding its material compatibility, stability under various conditions, or catalytic properties.

Q6: Are there any computational chemistry studies or QSAR models developed for this compound or its analogs?

A6: The provided research primarily focuses on in vitro and in vivo studies of this compound. More detailed information regarding computational chemistry, QSAR models, or structure-activity relationships would require further investigation.

Q7: What is the pharmacokinetic profile of this compound?

A: this compound is orally active, readily crosses the blood-brain barrier [, ], and exhibits efficacy in various animal models. [, , , , ] Specific details on its absorption, distribution, metabolism, and excretion (ADME) require further investigation.

Q8: What in vitro and in vivo models have been used to evaluate this compound's efficacy?

A8: Various in vitro and in vivo models have been employed:

  • Cell-based assays: Human cell lines and primary cells, including endothelial cells, airway smooth muscle cells, and spiral ganglion neurons, were utilized to study this compound's effects on calcium influx, cell viability, and cytokine release. [, , , , , ]
  • Animal models: Rodent (mice, rats) and canine models were used to investigate this compound's effects on pulmonary edema, heart failure, atrial fibrillation, acute lung injury, osteoarthritis pain, and cognitive function. [, , , , , , , ]

Q9: What is the safety profile of this compound?

A: While preclinical studies suggest this compound is well-tolerated in animal models [, ], further research is needed to fully understand its safety profile, potential adverse effects, and long-term consequences.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.